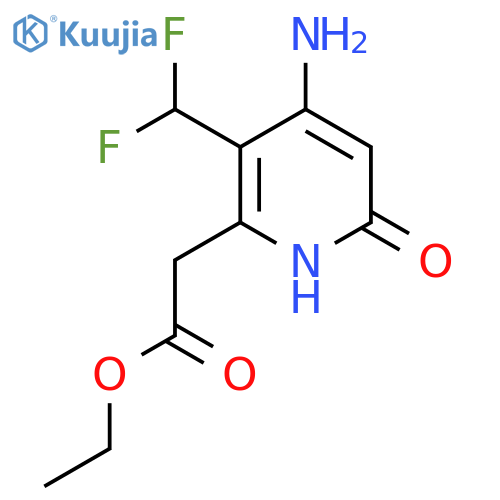

Cas no 1806812-10-1 (Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate)

1806812-10-1 structure

商品名:Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate

CAS番号:1806812-10-1

MF:C10H12F2N2O3

メガワット:246.210689544678

CID:4915844

Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate

-

- インチ: 1S/C10H12F2N2O3/c1-2-17-8(16)4-6-9(10(11)12)5(13)3-7(15)14-6/h3,10H,2,4H2,1H3,(H3,13,14,15)

- InChIKey: VTJOKINBWFSQJF-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC(NC=1CC(=O)OCC)=O)N)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 402

- トポロジー分子極性表面積: 81.4

- 疎水性パラメータ計算基準値(XlogP): -0.4

Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024006279-500mg |

Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate |

1806812-10-1 | 97% | 500mg |

$970.20 | 2022-03-31 | |

| Alichem | A024006279-1g |

Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate |

1806812-10-1 | 97% | 1g |

$1,764.00 | 2022-03-31 |

Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1806812-10-1 (Ethyl 4-amino-3-(difluoromethyl)-6-hydroxypyridine-2-acetate) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量